molecular formula C29H42O6 B12294149 1,4-Methano-s-indacene-3a(1H)-carboxylic acid, 4-formyl-8a-((((3R,3aR,5R,7R,7aS)-hexahydro-3,7-dimethyl-2H-furo(2,3-c)pyran-5-yl)oxy)methyl)-4,4a,5,6,7,7a,8,8a-octahydro-7-methyl-3-(1-methylethyl)-,(1R,3aR,4S,4aR,7R,7aR,8aS)- CAS No. 179464-93-8

1,4-Methano-s-indacene-3a(1H)-carboxylic acid, 4-formyl-8a-((((3R,3aR,5R,7R,7aS)-hexahydro-3,7-dimethyl-2H-furo(2,3-c)pyran-5-yl)oxy)methyl)-4,4a,5,6,7,7a,8,8a-octahydro-7-methyl-3-(1-methylethyl)-,(1R,3aR,4S,4aR,7R,7aR,8aS)-

Cat. No.: B12294149
CAS No.: 179464-93-8
M. Wt: 486.6 g/mol
InChI Key: MRWGDKAZJARYTL-OFQRIHBISA-N
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Description

1,4-Methano-s-indacene-3a(1H)-carboxylic acid, 4-formyl-8a-[[[(3R,3aR,5R,7R,7aS)-hexahydro-3,7-dimethyl-2H-furo[2,3-c]pyran-5-yl]oxy]methyl]-4,4a,5,6,7,7a,8,8a-octahydro-7-methyl-3-(1-methylethyl)-, (1R,3aR,4S,4aR,7R,7aR,8aS)- is a complex organic compound with a unique structure It is characterized by its intricate arrangement of carbon, hydrogen, and oxygen atoms, forming a highly specific molecular configuration

Preparation Methods

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.

Scientific Research Applications

1,4-Methano-s-indacene-3a(1H)-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to fully elucidate the exact mechanisms and targets .

Comparison with Similar Compounds

Compared to other similar compounds, 1,4-Methano-s-indacene-3a(1H)-carboxylic acid stands out due to its unique structural features and reactivity. Similar compounds include:

Properties

CAS No.

179464-93-8

Molecular Formula

C29H42O6

Molecular Weight

486.6 g/mol

IUPAC Name

(1R,2S,4R,5R,8R,9S,11R)-2-[[(3R,3aR,5R,7R,7aS)-3,7-dimethyl-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyran-5-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid

InChI

InChI=1S/C29H42O6/c1-15(2)23-8-19-10-27(13-30)22-7-6-16(3)21(22)11-28(19,29(23,27)26(31)32)14-34-24-9-20-17(4)12-33-25(20)18(5)35-24/h8,13,15-22,24-25H,6-7,9-12,14H2,1-5H3,(H,31,32)/t16-,17+,18-,19+,20-,21-,22-,24-,25-,27+,28+,29+/m1/s1

InChI Key

MRWGDKAZJARYTL-OFQRIHBISA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)O)C=O)CO[C@H]5C[C@@H]6[C@H](CO[C@@H]6[C@H](O5)C)C

Canonical SMILES

CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)COC5CC6C(COC6C(O5)C)C

Origin of Product

United States

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